N-(2-Aminophenyl)-D-gluconamide
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Overview
Description
N-(2-Aminophenyl)-D-gluconamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an aminophenyl group attached to a D-gluconamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-D-gluconamide typically involves the reaction of 2-aminophenylamine with D-gluconic acid or its derivatives. One common method includes the use of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond between the aminophenyl group and the gluconic acid . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality . Additionally, the use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-D-gluconamide undergoes various types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Aminophenyl)-D-gluconamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound shares a similar aminophenyl group but has a thiazole ring instead of a gluconamide moiety.
N-(2-Aminophenyl)isoindole: This compound also contains an aminophenyl group but is structurally different due to the presence of an isoindole ring.
Uniqueness
N-(2-Aminophenyl)-D-gluconamide is unique due to its combination of an aminophenyl group with a D-gluconamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94071-04-2 |
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Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(2-aminophenyl)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C12H18N2O6/c13-6-3-1-2-4-7(6)14-12(20)11(19)10(18)9(17)8(16)5-15/h1-4,8-11,15-19H,5,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |
InChI Key |
GAJMSPIFEDMQCT-CHWFTXMASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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